molecular formula C18H20O2 B13785448 Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]- CAS No. 68426-05-1

Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]-

Cat. No.: B13785448
CAS No.: 68426-05-1
M. Wt: 268.3 g/mol
InChI Key: DIBGDYHBYFMHED-UHFFFAOYSA-N
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Description

Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]- is an organic compound with a complex structure that includes a benzene ring substituted with a propenyl group and a methoxy-phenylethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1-methoxy-2-phenylethoxybenzene with propenyl halides under specific conditions to introduce the propenyl group. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the propenyl group to a propyl group.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]- involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile and reacts with electrophiles. This reaction mechanism is facilitated by the delocalization of electrons in the benzene ring, leading to the formation of a benzenonium ion intermediate .

Comparison with Similar Compounds

Properties

CAS No.

68426-05-1

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

3-(1-methoxy-2-phenylethoxy)prop-1-enylbenzene

InChI

InChI=1S/C18H20O2/c1-19-18(15-17-11-6-3-7-12-17)20-14-8-13-16-9-4-2-5-10-16/h2-13,18H,14-15H2,1H3

InChI Key

DIBGDYHBYFMHED-UHFFFAOYSA-N

Canonical SMILES

COC(CC1=CC=CC=C1)OCC=CC2=CC=CC=C2

Origin of Product

United States

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